molecular formula C16H12ClNO4S B7538165 N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B7538165
M. Wt: 349.8 g/mol
InChI Key: VVSLVCNEFQMACP-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene ring system, a sulfonamide group, and a chlorophenyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c17-14-4-2-1-3-12(14)10-18-23(20,21)13-6-7-15-11(9-13)5-8-16(19)22-15/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLVCNEFQMACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate sulfonamide derivative under acidic conditions to form the chromene ring. The chlorophenyl group is then introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The chromene ring system may also interact with cellular receptors, modulating various signaling pathways. These interactions contribute to the compound’s biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide
  • N-[(2-fluorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide
  • N-[(2-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity. The combination of the chromene ring and sulfonamide group also contributes to its distinct chemical and biological properties.

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